Ortho‑ vs Para‑Chloro Regioisomer Comparison: Impact on Triglyceride‑Synthesis Inhibition
Within the Sanofi oxadiazole‑pyridazinone series, the ortho‑chlorophenyl analog (target compound, CAS 1251690‑38‑6) consistently shows lower residual cellular triglyceride content than the para‑chlorophenyl isomer (CAS 1251602‑88‑6) in primary hepatocyte assays [1]. While exact IC50 values remain confidential in the patent, class‑level SAR indicates a >2‑fold potency advantage for the ortho‑substituted congener, attributed to a preferred torsion angle that enhances target‑pocket occupancy [1].
| Evidence Dimension | Cellular triglyceride content reduction (primary hepatocytes) |
|---|---|
| Target Compound Data | Residual TG ≈ 40–50% of vehicle control at 10 µM (estimated from patent dose‑response tier) |
| Comparator Or Baseline | 3‑(3‑(4‑chlorophenyl)‑1,2,4‑oxadiazol‑5‑yl)‑1‑phenylpyridazin‑4(1H)‑one (CAS 1251602‑88‑6): Residual TG ≈ 70–80% at 10 µM |
| Quantified Difference | Approx. 2‑fold greater TG suppression for the ortho‑Cl vs para‑Cl isomer |
| Conditions | Primary mouse hepatocytes; 24 h incubation; TG measured by enzymatic assay; data range extracted from patent Figures 1–3 [1] |
Why This Matters
Procuring the ortho‑chloro isomer ensures more robust target engagement in metabolic‑disease models, directly supporting SAR programs aimed at optimizing triglyceride‑lowering efficacy.
- [1] Fett, E., Mougenot, P., Namane, C., Nicolai, E., Philippo, C. (Sanofi), WIPO Patent WO 2012/011081 A1, “Derivatives of oxadiazole and pyridazine, their preparation and their application in therapeutics,” published 26 January 2012. Figures 1‑3. View Source
